Phenyl(3,5-xylyl)phosphinic acid

Description

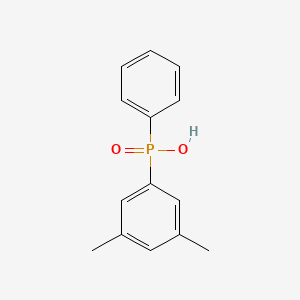

Phenyl(3,5-xylyl)phosphinic acid is a phosphinic acid derivative featuring a phenyl group and a 3,5-dimethylphenyl (xylyl) group attached to a phosphorus atom. This compound is part of a broader class of diarylphosphinic acids, which are characterized by their two aromatic substituents. Such compounds are synthesized via nucleophilic substitution or cross-coupling reactions, as seen in analogous systems like mesityl phosphinic acid and bis(3,5-dimethylphenyl)phosphinic acid .

Properties

Molecular Formula |

C14H15O2P |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

(3,5-dimethylphenyl)-phenylphosphinic acid |

InChI |

InChI=1S/C14H15O2P/c1-11-8-12(2)10-14(9-11)17(15,16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,15,16) |

InChI Key |

APCAAURZLIJJPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Dichloro(3,5-Xylyl)phosphine

A method inspired by the synthesis of phenyl phosphine and phenyl-phosphonic acid (CN103044485A ) could be adapted for this target. In this approach, dichloro(3,5-xylyl)phosphine undergoes hydrolysis to form a phosphorous acid intermediate, followed by disproportionation to yield the phosphinic acid.

Reaction Pathway :

-

Hydrolysis : Dichloro(3,5-xylyl)phosphine reacts with water to form (3,5-xylyl)phosphorous acid.

-

Disproportionation : Heating the phosphorous acid under nitrogen generates phenyl(3,5-xylyl)phosphinic acid and a byproduct (e.g., phosphonic acid).

Key Conditions :

Challenges :

-

Availability of dichloro(3,5-xylyl)phosphine as a precursor.

-

Separation of phosphinic acid from phosphonic acid byproducts.

Oxidative Halogenation of Phosphine Oxides

This method leverages the reactivity of secondary phosphine oxides with hypervalent iodine reagents (e.g., TolIF₂ or PhICl₂) to form phosphoric halides, which can be hydrolyzed to phosphinic acids. A study on diarylphosphinic acid synthesis ( ) provides a framework for this approach.

Reaction Steps :

-

Oxidation : (3,5-Xylyl)phenylphosphine oxide reacts with TolIF₂ or PhICl₂ to form a phosphoric fluoride/chloride.

-

Hydrolysis : The intermediate is treated with water to yield this compound.

Experimental Data :

Advantages :

-

Mild reaction conditions.

-

Scalability for diarylphosphinic acids.

Limitations :

-

Requires access to (3,5-xylyl)phenylphosphine oxide.

-

Potential side products (e.g., phosphinic acid byproducts).

Esterification and Hydrolysis of Phosphinic Acids

A two-step method involving esterification of a phosphinic acid precursor followed by hydrolysis could be employed. This approach is analogous to the synthesis of butyl phenyl-H-phosphinate ( ).

Procedure :

-

Esterification : this compound reacts with an alkylating agent (e.g., alkyl bromide) in the presence of a base (e.g., triethylamine).

-

Hydrolysis : The ester is hydrolyzed to regenerate the phosphinic acid.

Example Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Butyl bromide, Et₃N, 100°C (microwave) | 76 | |

| Hydrolysis | Aqueous HCl, reflux | >90 |

Notes :

-

Microwave-assisted esterification enhances reaction efficiency.

-

Hydrolysis is typically quantitative under acidic conditions.

Hydrolysis of Triaryl Phosphites

Triaryl phosphites can undergo hydrolysis to form phosphinic acids, as demonstrated in studies on aryl hydrogen phosphonate synthesis ( ). For this compound, a triaryl phosphite precursor would be required.

Reaction Mechanism :

Triaryl phosphite → Aryl hydrogen phosphonate → Phosphinic acid (under acidic conditions).

Key Parameters :

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | Silica (native or fluorinated) | |

| Temperature | 35°C | |

| Yield (Phosphonate) | Up to 97% (analogous compounds) |

Challenges :

-

Surface effects on silica influence reaction rates.

-

Electron-withdrawing groups reduce hydrolysis efficiency.

Arylation of Phosphorus Halides

A classical method for arylphosphonic acids involves reacting phosphorus pentachloride with aromatic compounds ( ). While yields are moderate, this approach could be adapted for this compound.

Procedure :

-

Arylation : Phosphorus pentachloride reacts with 3,5-xylyl and phenyl groups.

-

Hydrolysis : The product is hydrolyzed to the phosphinic acid.

Typical Yields :

Limitations :

-

Requires high temperatures (>500°C).

-

Poor selectivity for mixed aryl groups.

Summary of Methods

Chemical Reactions Analysis

Types of Reactions

Phenyl(3,5-xylyl)phosphinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine group.

Substitution: The phenyl and 3,5-xylyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Phosphonic acids or phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phenyl or 3,5-xylyl derivatives.

Scientific Research Applications

Phenyl(3,5-xylyl)phosphinic acid has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of phenyl(3,5-xylyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, electronic properties, and applications of phenyl(3,5-xylyl)phosphinic acid can be contextualized by comparing it to related diarylphosphinic acids. Below is an analysis based on substituent effects, reaction yields, and functional performance:

Table 1: Comparative Analysis of Diarylphosphinic Acids

*Yields reported for copper-catalyzed cross-coupling with diaryliodonium salts under standardized conditions . ‡Yield determined via 31P NMR due to isolation challenges.

Key Findings:

Steric Effects :

- The 3,5-dimethylphenyl group introduces greater steric hindrance than phenyl or para-substituted aryl groups. However, it is less bulky than mesityl (2,4,6-trimethylphenyl) substituents, as seen in mesityl phosphinic acid . This intermediate bulk may enhance solubility while maintaining reactivity in catalytic applications.

This contrasts with electron-withdrawing groups like trifluoromethyl (e.g., 3,5-bis(trifluoromethyl)phenyl phosphonic acid), which reduce electron density .

Reactivity in Cross-Coupling :

- Bis(3,5-dimethylphenyl)phosphinic acid (3b) achieves high yields (79–95%) in copper-catalyzed reactions, comparable to diphenyl and di-m-tolyl analogs . This compound, with one phenyl and one 3,5-dimethylphenyl group, may exhibit slightly lower reactivity due to asymmetric substitution, though this remains speculative without direct data.

The 3,5-dimethylphenyl group’s hydrophobicity could improve blood-brain barrier penetration relative to purely phenyl-substituted analogs.

Biological Activity

Phenyl(3,5-xylyl)phosphinic acid is a phosphinic acid derivative that has garnered interest in various fields, including biochemistry and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group and a 3,5-xylyl group attached to the phosphinic acid moiety. This unique structure contributes to its chemical reactivity and biological interactions.

- Chemical Formula : CHOP

- Molecular Weight : 246.25 g/mol

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The phosphinic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound has been investigated for its potential to act as an enzyme inhibitor or modulator in several biological contexts.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, particularly metalloproteinases and aspartic acid proteinases. These interactions are significant because they can alter the activity of these enzymes, which play critical roles in numerous physiological processes.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on human cell lines. The results indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines while maintaining a favorable safety profile in non-cancerous cells.

| Cell Line | Concentration (mM) | Cell Viability (%) |

|---|---|---|

| HaCaT (keratinocytes) | 1 | 88 |

| HaCaT (keratinocytes) | 5 | 77 |

| SAOS-2 (osteosarcoma) | 1 | 70 |

| SAOS-2 (osteosarcoma) | 5 | 55 |

These results suggest that while the compound reduces viability in cancer cells, it exhibits relatively high biocompatibility in normal cells.

Case Studies

- Anti-neoplastic Potential : In vitro studies have shown that this compound derivatives can induce apoptosis in osteosarcoma cells (SAOS-2). The compound's mechanism involves modulation of gene expression related to apoptosis pathways, particularly through p53-dependent mechanisms .

- Pharmacological Applications : Research has explored the use of this compound as a potential therapeutic agent for various diseases due to its ability to inhibit specific enzyme activities associated with disease progression .

Comparison with Related Compounds

This compound can be compared with other phosphinic acids to highlight its unique properties:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Phenylphosphinic acid | Lacks steric hindrance from xylyl group | More reactive but less selective |

| 3,5-Xylylphosphonic acid | Contains a phosphonic instead of phosphinic group | Different reactivity and solubility |

| Phenyl(2,4-xylyl)phosphinic acid | Different substitution pattern affecting sterics | Varies in enzyme interaction profiles |

Q & A

Q. What are the most effective synthetic pathways for producing Phenyl(3,5-xylyl)phosphinic acid with high purity?

The synthesis typically involves multi-step organic reactions, such as:

- Friedel-Crafts alkylation to introduce the xylyl group to the phosphinic acid backbone.

- Phosphorylation using phosphorus trichloride (PCl₃) followed by hydrolysis under controlled pH conditions.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Key parameters include temperature control (<5°C during phosphorylation to prevent side reactions) and inert atmosphere (N₂/Ar) to avoid oxidation.

Q. How can researchers validate the structural integrity of synthesized this compound?

Use a combination of spectroscopic techniques:

- ¹H/³¹P NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, phosphorus signal at δ 25–30 ppm).

- FT-IR : Identify P=O stretching (~1200 cm⁻¹) and P-C aromatic bonds (~1450 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 321.1) .

Q. What analytical methods are recommended for assessing purity in complex mixtures?

- Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) and UV detection at 254 nm.

- Thermogravimetric analysis (TGA) to detect residual solvents or decomposition products (<1% weight loss below 150°C indicates high purity) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like GABAA receptors or phosphodiesterases.

- Density Functional Theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) correlating with inhibitory potential.

- ADMET prediction tools (SwissADME, pkCSM) to assess pharmacokinetics and toxicity risks .

Q. What strategies resolve contradictions in reported binding affinities for this compound?

Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). To address this:

- Perform isothermal titration calorimetry (ITC) under standardized buffers (e.g., PBS pH 7.4).

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) across multiple replicates.

- Cross-validate with radioligand displacement assays (³H-labeled ligands) to minimize false positives .

Q. How does this compound function in transition-metal catalysis?

The compound acts as a ligand in Ru or Pd complexes, enhancing catalytic activity in hydrogenation or cross-coupling reactions. For example:

- Ru-P(3,5-xylyl) complexes show improved turnover frequency (TOF > 500 h⁻¹) in alkene hydrogenation due to steric and electronic tuning.

- Pd-catalyzed Suzuki-Miyaura couplings achieve >90% yield with this ligand, attributed to its bulky aryl groups stabilizing the Pd(0) intermediate .

Q. What experimental designs optimize its application in enzyme inhibition studies?

- Dose-response curves (IC₅₀ determination) using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate for phosphatases).

- Competitive vs. non-competitive inhibition : Vary substrate concentration and analyze Lineweaver-Burk plots.

- X-ray crystallography of enzyme-ligand complexes (resolution <2.0 Å) to map binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.